molecular formula C14H14O B14207172 3-(Dec-3-ene-1,5-diyn-1-yl)furan CAS No. 823227-92-5

3-(Dec-3-ene-1,5-diyn-1-yl)furan

Cat. No.: B14207172
CAS No.: 823227-92-5
M. Wt: 198.26 g/mol
InChI Key: BCXLPZHDLAGSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dec-3-ene-1,5-diyn-1-yl)furan is a unique organic compound characterized by its furan ring substituted with a dec-3-ene-1,5-diyn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)furan typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,10-dibromo-2,8-octadiyne via carbenoid coupling-elimination . This reaction is carried out under controlled conditions to ensure the formation of the desired enediyne structure.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available biomass-derived furans and appropriate alkynes. The process may involve catalytic reactions and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Dec-3-ene-1,5-diyn-1-yl)furan undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

3-(Dec-3-ene-1,5-diyn-1-yl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dec-3-ene-1,5-diyn-1-yl)furan involves its ability to undergo cycloaromatization reactions, leading to the formation of reactive intermediates such as diradicals . These intermediates can interact with biological molecules, including DNA, leading to strand cleavage and potential anticancer activity. The molecular targets and pathways involved include DNA intercalation and hydrogen atom abstraction from the deoxyribose ring.

Comparison with Similar Compounds

Uniqueness: 3-(Dec-3-ene-1,5-diyn-1-yl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo cycloaromatization and form reactive intermediates makes it particularly valuable in medicinal chemistry and materials science.

Properties

CAS No.

823227-92-5

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

3-dec-3-en-1,5-diynylfuran

InChI

InChI=1S/C14H14O/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14/h7-8,11-13H,2-4H2,1H3

InChI Key

BCXLPZHDLAGSCB-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=COC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.